molecular formula C16H17ClN4O B7466104 N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide

N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide

Cat. No. B7466104
M. Wt: 316.78 g/mol
InChI Key: XURSWGMUWBRLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent inhibitor of the enzyme known as gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. The inhibition of this enzyme results in an increase in GABA levels in the brain, which has been shown to have a range of potential therapeutic applications.

Mechanism of Action

N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of the neurotransmitter GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a range of potential therapeutic applications.
Biochemical and Physiological Effects:
The increase in GABA levels resulting from the inhibition of GABA aminotransferase by this compound has been shown to have a range of biochemical and physiological effects. These effects include anticonvulsant activity, anxiolytic effects, and potential therapeutic applications in the treatment of addiction, depression, and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide for lab experiments is its potency as an inhibitor of GABA aminotransferase. This makes it a useful tool for studying the role of GABA in the brain and the potential therapeutic applications of GABA modulation. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are numerous potential future directions for research on N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, depression, and other neurological disorders. Additionally, there is potential for the development of new compounds based on this compound that may have improved efficacy and reduced toxicity. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential interactions with other compounds and neurotransmitters in the brain.

Synthesis Methods

N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with pyrazin-2-ylpiperidine-3-carboxylic acid, followed by the addition of a carbodiimide coupling agent. Alternatively, this compound can be synthesized through the reaction of 4-chloroaniline with 2-pyrazinecarboxylic acid, followed by the addition of piperidine-3-carboxylic acid and a carbodiimide coupling agent.

Scientific Research Applications

N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide has been the subject of numerous scientific studies, with a particular focus on its potential therapeutic applications in the treatment of epilepsy and other neurological disorders. Studies have shown that this compound is a potent inhibitor of GABA aminotransferase, which results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have anticonvulsant effects, making this compound a potential treatment option for epilepsy.

properties

IUPAC Name

N-(4-chlorophenyl)-1-pyrazin-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-13-3-5-14(6-4-13)20-16(22)12-2-1-9-21(11-12)15-10-18-7-8-19-15/h3-8,10,12H,1-2,9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURSWGMUWBRLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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